4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile
CAS No.: 1607297-92-6
Cat. No.: VC4684998
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.257
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1607297-92-6 |
|---|---|
| Molecular Formula | C13H13FN2O2 |
| Molecular Weight | 248.257 |
| IUPAC Name | 4-(3-fluoro-5-methylbenzoyl)morpholine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H13FN2O2/c1-9-4-10(6-11(14)5-9)13(17)16-2-3-18-8-12(16)7-15/h4-6,12H,2-3,8H2,1H3 |
| Standard InChI Key | IGMJBWMBPRBSHY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)F)C(=O)N2CCOCC2C#N |
Introduction
4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile is a synthetic organic compound with a molecular formula of C13H13FN2O and a molecular weight of 248.25 g/mol . This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis and Preparation
The synthesis of 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile typically involves the reaction of morpholine-3-carbonitrile with 3-fluoro-5-methylbenzoic acid or its derivatives. This process may involve condensation reactions facilitated by catalysts or coupling reagents.
Biological Activity and Potential Applications
While specific biological activity data for 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile is not readily available, morpholine derivatives are often explored for their potential in drug development due to their ability to interact with various biological targets. The presence of a fluorine atom can enhance the compound's lipophilicity, potentially improving its bioavailability.
Research Findings and Future Directions
Research on morpholine derivatives often focuses on their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Future studies on 4-(3-Fluoro-5-methylbenzoyl)morpholine-3-carbonitrile could involve evaluating its efficacy in these areas, as well as exploring its potential as a scaffold for the design of new therapeutic agents.
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